molecular formula C15H22N2OSi B14278770 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole CAS No. 139975-85-2

2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole

Cat. No.: B14278770
CAS No.: 139975-85-2
M. Wt: 274.43 g/mol
InChI Key: PHFJKXFMZZQERT-UHFFFAOYSA-N
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Description

2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Another method involves the reaction of a dicarbonyl compound with ammonium acetate and an aromatic aldehyde in the presence of a catalyst such as urea-ZnCl2. This reaction efficiently produces triaryl-1H-imidazoles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazoles.

Scientific Research Applications

2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and the trimethylsilyl-ethoxy moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is unique due to the presence of both the phenyl group and the trimethylsilyl-ethoxy moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

139975-85-2

Molecular Formula

C15H22N2OSi

Molecular Weight

274.43 g/mol

IUPAC Name

trimethyl-[2-[(2-phenylimidazol-1-yl)methoxy]ethyl]silane

InChI

InChI=1S/C15H22N2OSi/c1-19(2,3)12-11-18-13-17-10-9-16-15(17)14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3

InChI Key

PHFJKXFMZZQERT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CN=C1C2=CC=CC=C2

Origin of Product

United States

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